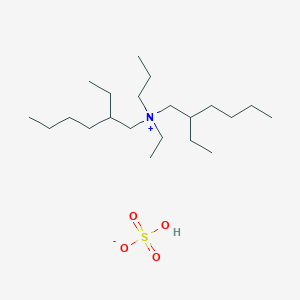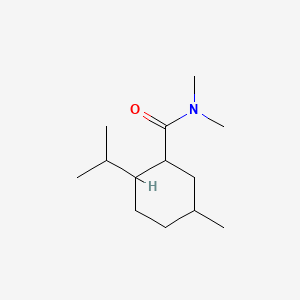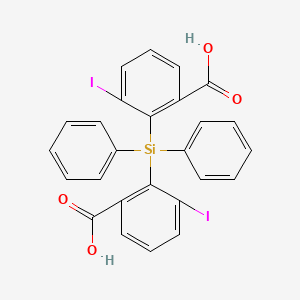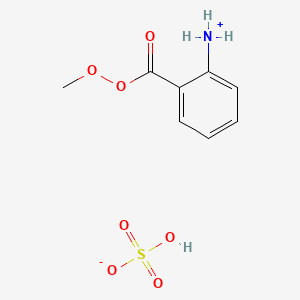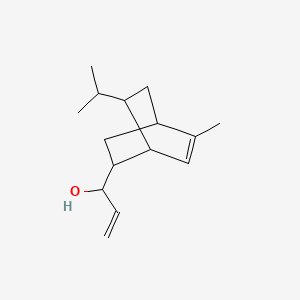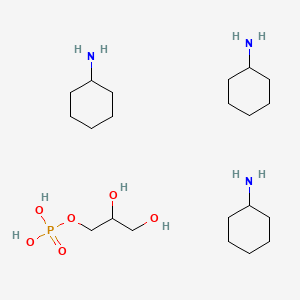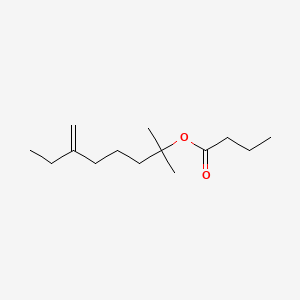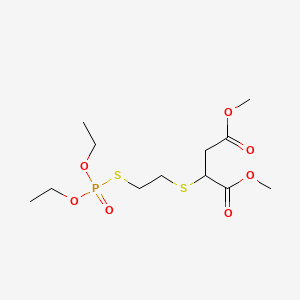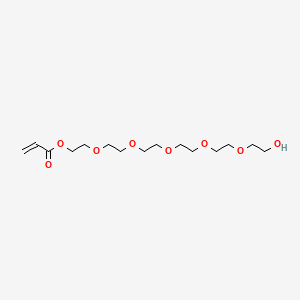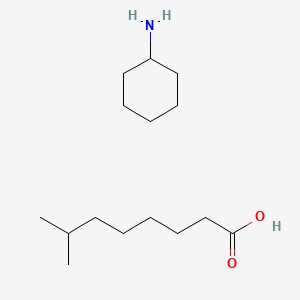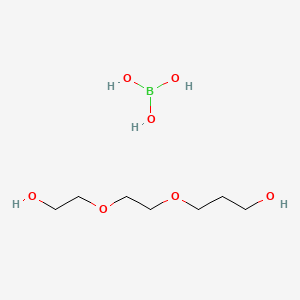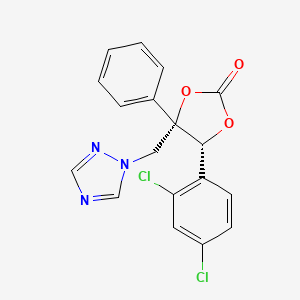
(2-Cyanoethyl)triphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triphenylphosphoranyl)propanenitrile is an organic compound with the molecular formula C21H18NP It is characterized by the presence of a triphenylphosphoranyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Triphenylphosphoranyl)propanenitrile can be synthesized through the reaction of triphenylphosphine with acrylonitrile. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acrylonitrile, followed by nucleophilic attack by the triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 3-(Triphenylphosphoranyl)propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylphosphoranyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Electrophiles such as alkyl halides and carbonyl compounds can react with the nitrile group.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted nitriles.
Addition: Hydroxyalkyl nitriles and other addition products.
Scientific Research Applications
3-(Triphenylphosphoranyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Triphenylphosphoranyl)propanenitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranyl group can stabilize reaction intermediates, facilitating various chemical transformations. The nitrile group can participate in nucleophilic addition and substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the triphenylphosphoranyl group.
Triphenylphosphine: A common reagent in organic synthesis, but without the nitrile functionality.
Acrylonitrile: A nitrile compound used in polymer synthesis, but without the phosphine group.
Uniqueness
3-(Triphenylphosphoranyl)propanenitrile is unique due to the presence of both the triphenylphosphoranyl and nitrile groups, which confer distinct reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various fields of research.
Properties
CAS No. |
51353-40-3 |
|---|---|
Molecular Formula |
C21H19INP |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-cyanoethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H19NP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1 |
InChI Key |
GSFHLWCIPHHCTL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


